5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Overview
Description
5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.61 g/mol . It is a benzofuran derivative, which means it contains a benzofuran ring structure.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran compounds have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific structure of the benzofuran compound .
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of transition-metal catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core structure with different substituents.
5-Chloro-2,3-dihydrobenzofuran: Another benzofuran derivative with similar structural features.
Uniqueness
5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-3,7H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFVCSLNRIFJJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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